molecular formula C3H6KO2 B1260437 Potassium propionate CAS No. 327-62-8

Potassium propionate

Cat. No.: B1260437
CAS No.: 327-62-8
M. Wt: 113.18 g/mol
InChI Key: WEQIKOGPPFEIPX-UHFFFAOYSA-N
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Description

Potassium propionate, also known as potassium propanoate, is a potassium salt of propionic acid with the chemical formula C₃H₅KO₂. It is commonly used as a food preservative due to its antimicrobial properties, which help inhibit the growth of mold and bacteria. This compound is recognized for its effectiveness in preventing spoilage in baked goods and other perishable items .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Potassium propionate plays a crucial role in biochemical reactions, particularly in the metabolism of fatty acids and amino acids. It interacts with several enzymes and proteins, including methylcitrate synthase, methylcitrate dehydratase, and methylisocitrate lyase. These enzymes are part of the methylcitrate cycle, which is essential for the metabolism of propionyl-CoA, a toxic intermediate formed during the degradation of odd-chain fatty acids and branched-chain amino acids . The interaction of this compound with these enzymes facilitates the conversion of propionyl-CoA into less harmful compounds, thereby maintaining cellular homeostasis.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect glucose metabolism by stimulating gluconeogenesis in the liver, leading to increased blood glucose levels . This effect is mediated through the activation of the sympathetic nervous system, which releases norepinephrine and subsequently increases glucagon and FABP4 levels . Additionally, this compound can alter gene expression related to lipid metabolism and cell wall remodeling, particularly in pathogenic fungi .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. It binds to methylcitrate synthase, methylcitrate dehydratase, and methylisocitrate lyase, facilitating the conversion of propionyl-CoA into less toxic intermediates . This compound also stimulates the sympathetic nervous system, leading to the release of norepinephrine, which in turn increases glucagon and FABP4 levels . These interactions result in enhanced gluconeogenesis and altered glucose metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its long-term effects on cellular function can vary. Studies have shown that prolonged exposure to this compound can lead to sustained increases in blood glucose levels and alterations in lipid metabolism . Additionally, the stability and degradation of this compound can influence its efficacy as a preservative and its impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can stimulate gluconeogenesis and increase blood glucose levels without causing significant adverse effects . At high doses, this compound can lead to toxic effects, including disruptions in lipid metabolism and potential damage to liver cells . These dosage-dependent effects highlight the importance of careful regulation and monitoring of this compound usage in food and pharmaceutical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the methylcitrate cycle and gluconeogenesis. It interacts with enzymes such as methylcitrate synthase, methylcitrate dehydratase, and methylisocitrate lyase to facilitate the metabolism of propionyl-CoA . Additionally, this compound can influence metabolic flux and metabolite levels by stimulating the sympathetic nervous system and increasing glucagon and FABP4 levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It interacts with fatty acid-binding proteins such as FABP4, which facilitate its movement within fat tissue . The distribution of this compound can also be influenced by its interactions with other biomolecules, affecting its localization and accumulation in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on cellular metabolism and gene expression. For example, in pathogenic fungi, this compound can localize to the mitochondria and influence the activity of enzymes involved in the methylcitrate cycle . These localization patterns are crucial for understanding the compound’s biochemical properties and its impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium propionate can be synthesized through the neutralization of propionic acid with potassium hydroxide. The reaction is as follows:

CH3CH2COOH+KOHCH3CH2COOK+H2O\text{CH}_3\text{CH}_2\text{COOH} + \text{KOH} \rightarrow \text{CH}_3\text{CH}_2\text{COOK} + \text{H}_2\text{O} CH3​CH2​COOH+KOH→CH3​CH2​COOK+H2​O

This reaction typically occurs in an aqueous solution, and the resulting this compound can be crystallized out by evaporating the water.

Industrial Production Methods: In industrial settings, this compound is produced by reacting propionic acid with potassium carbonate or potassium bicarbonate. The reaction with potassium carbonate is given by:

2CH3CH2COOH+K2CO32CH3CH2COOK+H2O+CO22\text{CH}_3\text{CH}_2\text{COOH} + \text{K}_2\text{CO}_3 \rightarrow 2\text{CH}_3\text{CH}_2\text{COOK} + \text{H}_2\text{O} + \text{CO}_2 2CH3​CH2​COOH+K2​CO3​→2CH3​CH2​COOK+H2​O+CO2​

This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Potassium propionate primarily undergoes substitution reactions. It can react with acids to form propionic acid and the corresponding potassium salt of the acid used.

Common Reagents and Conditions:

    Acid-Base Reactions: this compound reacts with strong acids like hydrochloric acid to produce propionic acid.

    Oxidation and Reduction: While this compound itself is relatively stable, propionic acid can undergo oxidation to form carbon dioxide and water.

Major Products Formed:

Scientific Research Applications

Chemistry: Potassium propionate is used as a reagent in various chemical syntheses and analytical procedures. Its role as a preservative also makes it valuable in studying the preservation of organic materials.

Biology: In biological research, this compound is used to study microbial growth inhibition. Its antimicrobial properties are leveraged to understand the mechanisms of bacterial and fungal resistance.

Medicine: this compound is investigated for its potential therapeutic effects, particularly in the context of its antimicrobial properties. It is also studied for its role in metabolic pathways involving propionic acid.

Industry: Beyond its use as a food preservative, this compound is used in the production of animal feed to prevent mold growth. It is also employed in the manufacture of certain pharmaceuticals and cosmetics .

Comparison with Similar Compounds

    Sodium Propionate: Similar to potassium propionate but contains sodium instead of potassium. It is also used as a food preservative.

    Calcium Propionate: Another propionate salt used in food preservation, particularly in dairy products and baked goods.

    Ammonium Propionate: Used less frequently but serves similar preservative functions.

Uniqueness: this compound is unique in its balance of effectiveness and safety. Unlike sodium propionate, it does not contribute to sodium intake, making it suitable for low-sodium diets. Compared to calcium propionate, it is more soluble in water, which can be advantageous in certain applications .

Properties

CAS No.

327-62-8

Molecular Formula

C3H6KO2

Molecular Weight

113.18 g/mol

IUPAC Name

potassium;propanoate

InChI

InChI=1S/C3H6O2.K/c1-2-3(4)5;/h2H2,1H3,(H,4,5);

InChI Key

WEQIKOGPPFEIPX-UHFFFAOYSA-N

SMILES

CCC(=O)[O-].[K+]

Canonical SMILES

CCC(=O)O.[K]

Key on ui other cas no.

327-62-8

physical_description

White crystalline powde

Pictograms

Irritant

Related CAS

23382-00-5

Synonyms

chromium propionate
ethylformic acid
lithium propanoate
Monoprop
potassium propionate
propionic acid
propionic acid, zinc salt
zinc propionate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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